Isonicotinic acid, 1-adamantyl ester
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Overview
Description
Isonicotinic acid, 1-adamantyl ester is an organic compound that combines the structural features of isonicotinic acid and adamantane. Adamantane is a polycyclic hydrocarbon with a unique diamondoid structure, known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 1-adamantyl ester typically involves the esterification of isonicotinic acid with adamantanol. One common method involves the reaction of isonicotinic acid with adamantanol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, 1-adamantyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Isonicotinic acid, 1-adamantyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of isonicotinic acid, 1-adamantyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid and adamantanol, which can then exert their effects on biological systems. Isonicotinic acid is known to inhibit enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . The adamantane moiety can enhance the stability and bioavailability of the compound, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Adamantane: A polycyclic hydrocarbon with a diamondoid structure.
Isoniazid: An isonicotinic acid hydrazide derivative used as an antimicrobial agent.
Uniqueness
Isonicotinic acid, 1-adamantyl ester is unique due to the combination of the isonicotinic acid and adamantane moieties
Properties
CAS No. |
64140-40-5 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-adamantyl pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19NO2/c18-15(14-1-3-17-4-2-14)19-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
InChI Key |
CPLGGZBGOPPANE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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